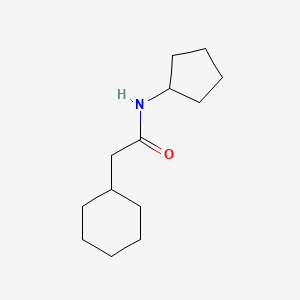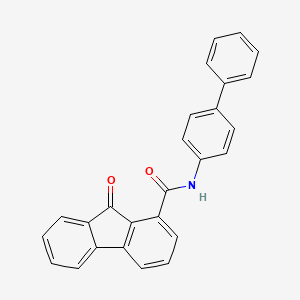![molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
8-[3-(4-iodophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-iodophenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. IQP belongs to a class of compounds known as quinolines, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline is not fully understood. However, studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has a variety of biochemical and physiological effects. For example, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that it has been shown to have a variety of biological activities, making it a potential candidate for the study of a variety of diseases. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 8-[3-(4-iodophenoxy)propoxy]quinoline. One area of research that could be explored is the development of 8-[3-(4-iodophenoxy)propoxy]quinoline analogs that have improved biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline, which could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases. Finally, studies could be conducted to determine the safety and toxicity of 8-[3-(4-iodophenoxy)propoxy]quinoline, which would be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 8-[3-(4-iodophenoxy)propoxy]quinoline involves a series of chemical reactions that start with the compound 4-bromoanisole. This compound is reacted with 3-chloropropylamine hydrochloride to form 3-(4-bromoanisyl)propylamine. The resulting compound is then reacted with 8-hydroxyquinoline to form 8-[3-(4-iodophenoxy)propoxy]quinoline.
Aplicaciones Científicas De Investigación
8-[3-(4-iodophenoxy)propoxy]quinoline has been studied for its potential use in a variety of scientific research applications. One area of research where 8-[3-(4-iodophenoxy)propoxy]quinoline has shown promise is in the field of cancer research. Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the growth of cancer cells in vitro. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
8-[3-(4-iodophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYMKNVYHSYHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Iodophenoxy)propoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

